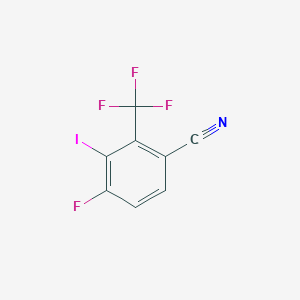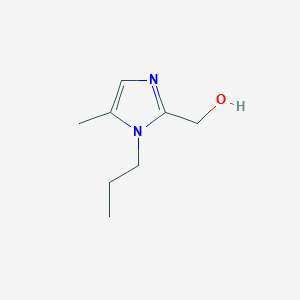
N,2,2-trimethyl-1,3-dioxolan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,2-trimethyl-1,3-dioxolan-4-amine is an organic compound that features a dioxolane ring with a methylamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-1,3-dioxolan-4-amine typically involves the reaction of (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol with an amine source. One common method is the reductive amination of (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol using a reducing agent such as sodium cyanoborohydride in the presence of an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-1,3-dioxolan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2,2-Dimethyl-[1,3]dioxolan-4-yl)-methanol, while substitution reactions can produce various substituted dioxolane derivatives .
Scientific Research Applications
Chemistry
In chemistry, N,2,2-trimethyl-1,3-dioxolan-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and therapeutic interventions.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the production of polymers and resins .
Mechanism of Action
The mechanism of action of N,2,2-trimethyl-1,3-dioxolan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar in structure but lacks the methylamine group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl chloride: Contains a chloride group instead of a methylamine group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate: Features an acetate group in place of the methylamine group.
Uniqueness
N,2,2-trimethyl-1,3-dioxolan-4-amine is unique due to the presence of both the dioxolane ring and the methylamine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N,2,2-trimethyl-1,3-dioxolan-4-amine |
InChI |
InChI=1S/C6H13NO2/c1-6(2)8-4-5(7-3)9-6/h5,7H,4H2,1-3H3 |
InChI Key |
KSUOODHGNBDGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2,6-Dichloro-3-pyridyl)oxy]propionic acid](/img/structure/B8637318.png)
![Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8637324.png)






